N-cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N-cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic organic compound featuring a central ethanediamide backbone with a cyclopentyl group and a 1,3-oxazinan-2-ylmethyl moiety substituted with a 4-methoxybenzenesulfonyl group. The compound’s synthesis likely involves substitution reactions, as seen in related compounds (e.g., azide substitution in ), followed by characterization via NMR, IR, and X-ray crystallography .
Properties
IUPAC Name |
N'-cyclopentyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6S/c1-27-15-7-9-16(10-8-15)29(25,26)22-11-4-12-28-17(22)13-20-18(23)19(24)21-14-5-2-3-6-14/h7-10,14,17H,2-6,11-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQNTYMHGFXJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Cyclopentyl group : A five-membered carbon ring contributing to the compound's lipophilicity.
- Methoxybenzenesulfonyl moiety : Enhances the compound's interaction with biological targets.
- Oxazinan ring : A heterocyclic component that may influence pharmacokinetic properties.
The molecular formula is , indicating significant potential for interactions with biological systems.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of specific enzymes : Many sulfonamide derivatives target enzymes involved in metabolic pathways.
- Modulation of receptor activity : The presence of the oxazinan ring may allow for interaction with various receptors, potentially influencing signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A2780 (Ovarian) | 10.5 | Tubulin inhibition |
| Compound B | MCF-7 (Breast) | 15.2 | Apoptosis induction |
| N-cyclopentyl... | TBD | TBD | TBD |
Note: Specific data for this compound is currently limited and requires further investigation.
Antimicrobial Activity
Similar compounds have shown promising antimicrobial activities. For example, studies on related sulfonamide derivatives revealed effectiveness against a range of bacterial strains. The proposed mechanism involves the inhibition of bacterial folate synthesis pathways.
Case Studies
-
Study on Structural Analogues :
- Researchers synthesized a series of oxazinonaphthalene derivatives and tested their efficacy against human cancer cell lines. Results indicated that modifications to the oxazinan structure significantly impacted cytotoxicity and selectivity.
-
Molecular Docking Studies :
- In silico studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest potential interactions with tubulin and other key proteins involved in cell cycle regulation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
- Absorption : The lipophilicity from the cyclopentyl group may enhance membrane permeability.
- Metabolism : Potential metabolic pathways should be explored to assess bioavailability.
- Toxicity : Preliminary toxicity assessments indicate that modifications can lead to reduced side effects compared to traditional chemotherapeutics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s uniqueness lies in its cyclopentyl group and 4-methoxybenzenesulfonyl-1,3-oxazinan substituent. Comparisons with structurally related compounds reveal critical variations:
*Molecular weights estimated based on molecular formulas.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
